Cas no 21906-00-3 (3-(3-Bromophenyl)butan-2-one)
3-(3-Bromophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromophenyl)butan-2-one
- LFXFMUOTLBQCAU-UHFFFAOYSA-N
- SCHEMBL3519007
- 21906-00-3
- AKOS015781988
- 3-(3-Bromophenyl)-2-butanone
- 2-Butanone, 3-(3-bromophenyl)-
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- Inchi: 1S/C10H11BrO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3
- InChI Key: LFXFMUOTLBQCAU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C(C)=O)C
Computed Properties
- Exact Mass: 225.99933g/mol
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
3-(3-Bromophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120119-1g |
3-(3-Bromophenyl)butan-2-one |
21906-00-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Crysdot LLC | CD12095475-5g |
3-(3-Bromophenyl)butan-2-one |
21906-00-3 | 95+% | 5g |
$746 | 2024-07-24 |
3-(3-Bromophenyl)butan-2-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(3-Bromophenyl)butan-2-one
3-(3-Bromophenyl)butan-2-one: A Comprehensive Overview
3-(3-Bromophenyl)butan-2-one, also known by its CAS number CAS No. 21906-00-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a ketone functional group. The presence of the bromine atom at the meta position of the phenyl ring imparts distinct electronic and steric properties, making it an interesting subject for both academic and industrial research.
The synthesis of 3-(3-Bromophenyl)butan-2-one typically involves multi-step organic reactions, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of physical properties, 3-(3-Bromophenyl)butan-2-one exhibits a melting point of approximately 55°C and a boiling point around 175°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-Vis spectrum shows strong absorption bands in the range of 270-290 nm, which is attributed to the conjugation between the aromatic ring and the ketone group.
The application of 3-(3-Bromophenyl)butan-2-one spans across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting kinase enzymes. Recent studies have highlighted its potential as a lead compound in anti-cancer drug development due to its ability to inhibit specific protein kinases involved in tumor progression.
In materials science, this compound has been utilized as a precursor for the synthesis of advanced polymers and coatings. Its ability to undergo nucleophilic addition reactions makes it valuable in polymerization processes where controlled reactivity is essential. Additionally, 3-(3-Bromophenyl)butan-2-one has been explored for its role in organocatalysis, where it acts as a substrate for enamine-mediated reactions.
Recent research has also focused on the environmental fate and toxicity of 3-(3-Bromophenyl)butan-2-one. Studies indicate that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further investigations are required to fully understand its long-term impact on ecosystems.
In conclusion, 3-(3-Bromophenyl)butan-2-one, or CAS No. 21906-00-3, is a multifaceted compound with promising applications across various industries. Its unique chemical properties and versatile reactivity continue to make it a focal point for both fundamental and applied research. As new synthetic methods and applications emerge, this compound is poised to play an even greater role in advancing chemical science.
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